Nerisopam Distinct Neuroanatomical Activation: Striatal c-Fos Induction vs. 1,4-Benzodiazepine Cortical Pattern
Nerisopam induces a rapid and intense expression of c-Fos immunoreactivity selectively in the rostral, dorsomedial, and lateral striatum, a pattern distinct from classical 1,4-benzodiazepines which typically activate broader cortical and limbic regions [1]. This differential neuronal activation profile confirms that Nerisopam's mechanism of action diverges fundamentally from that of 1,4-benzodiazepines, targeting the nigrostriatal system rather than generalized GABAergic potentiation [2].
| Evidence Dimension | Regional c-Fos expression in rat brain |
|---|---|
| Target Compound Data | Rapid, intense expression in rostral, dorsomedial, and lateral striatum (detected 90 min post-injection) |
| Comparator Or Baseline | 1,4-Benzodiazepines (e.g., diazepam) - Baseline: Broad cortical and limbic activation pattern |
| Quantified Difference | Exclusive striatal vs. diffuse cortical/limbic expression pattern (qualitative difference) |
| Conditions | In vivo rat model; 30 mg/kg oral Nerisopam; c-Fos immunohistochemistry 90 min post-dose |
Why This Matters
This evidence demonstrates that Nerisopam cannot be substituted by classical 1,4-benzodiazepines in research models focused on the nigrostriatal system or in assays where avoiding the sedative and amnestic liabilities of 1,4-benzodiazepines is critical.
- [1] Palkovits M, Baffi JS, Pacak K. Anxiolytic homophthalazines increase fos-like immunoreactivity in selected brain-areas of the rat. Eur J Pharmacol. 1997;331(1):53-63. View Source
- [2] Horvath EJ et al. Anxiolytic 2,3-benzodiazepines, their specific binding to the basal ganglia. Prog Neurobiol. 2000;60(4):309-342. View Source
